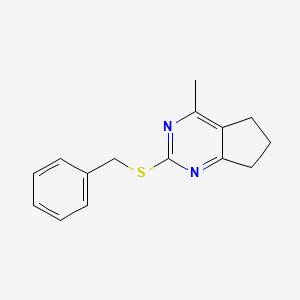

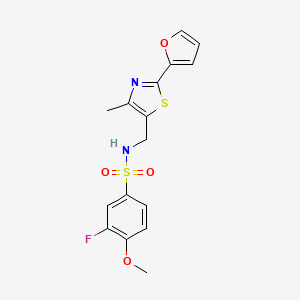

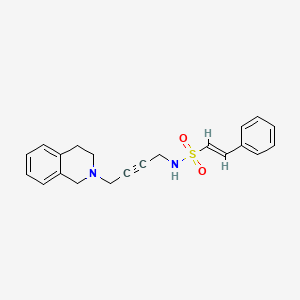

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide, also known as MSOP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system.

Aplicaciones Científicas De Investigación

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

Arylsulfonamide derivatives, including compounds structurally related to N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide, have been synthesized and evaluated for their potential as α1-adrenoceptor antagonists. These compounds displayed high to moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. Notably, specific derivatives showed significant preference towards α1A-adrenoceptor subtype, suggesting potential for uro-selective profiles beneficial in treating conditions like benign prostatic hyperplasia (Rak et al., 2016).

Development of Radiolabelled Nonpeptide Angiotensin II Antagonist

Research on derivatives structurally similar to N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide led to the development of radiolabelled nonpeptide angiotensin II antagonists for imaging AT1 receptors. These compounds, demonstrating potent and selective ligand characteristics for AT1 receptors, were prepared for potential applications in medical imaging, particularly in understanding cardiovascular diseases and hypertension management (Hamill et al., 1996).

Insights into Sulfoximine and Neonicotinoid Insecticides

Studies into the metabolism and action mechanisms of sulfoximine-based insecticides, like sulfoxaflor, provide insights into their effectiveness and potential advantages over traditional neonicotinoids. Sulfoximines, including compounds with core structures akin to N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide, show no cross-resistance with neonicotinoids, indicating a distinct mode of action that could be beneficial in managing resistance in pest populations (Sparks et al., 2012).

Antitumor Activity of Sulfonamide Derivatives

Compounds within the sulfonamide class, closely related to N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide, have been explored for their antitumor properties. These studies aim at elucidating the pharmacophores and cellular pathways affected by sulfonamides, contributing to the development of novel anticancer agents with improved efficacy and selectivity (Owa et al., 2002).

Co-sensitization in Solar Cells

Research into enhancing the efficiency of dye-sensitized solar cells (DSSCs) has led to the development of pyridine-anchor co-adsorbents used alongside ruthenium complexes. Derivatives structurally similar to N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide, when employed as co-adsorbents, have demonstrated the ability to improve the light absorption range and photovoltaic performance of DSSCs, indicating their potential in renewable energy technologies (Wei et al., 2015).

Propiedades

IUPAC Name |

N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-16-14(19)15(20)17-10-11-4-3-9-18(11)24(21,22)13-7-5-12(23-2)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZJXKYGEAGNKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2740895.png)

![4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740897.png)

![6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740898.png)

![[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2740900.png)